molecular formula C7H11NO2 B15051771 (1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid

(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid

Cat. No.: B15051771
M. Wt: 141.17 g/mol
InChI Key: BDLGSQLNAHOHEE-ZLUOBGJFSA-N
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Description

(1S,3S,5S)-2-Azabicyclo[320]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid typically involves the use of specific starting materials and reaction conditions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,3S,5S)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-3-4-1-2-5(4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6-/m0/s1

InChI Key

BDLGSQLNAHOHEE-ZLUOBGJFSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]1C[C@H](N2)C(=O)O

Canonical SMILES

C1CC2C1CC(N2)C(=O)O

Origin of Product

United States

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